molecular formula C12H16BFO5S B6216534 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate CAS No. 2075724-26-2

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate

Katalognummer: B6216534
CAS-Nummer: 2075724-26-2
Molekulargewicht: 302.13 g/mol
InChI-Schlüssel: IEOMPTLNZOZBLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The exact molecular structure of “3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate” would need to be determined through methods like X-ray crystallography or computational chemistry techniques . These methods can provide detailed information about the positions of atoms in the molecule and the lengths and angles of the chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions are carried out. Computational chemistry techniques can be used to predict the possible reactions and their outcomes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. These properties could include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Wirkmechanismus

The mechanism of action of “3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate” would depend on its specific structure and the context in which it is used. For example, if it is used as a catalyst in a chemical reaction, its mechanism of action would involve facilitating the reaction without being consumed in the process .

Zukünftige Richtungen

The future directions for research on “3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate” would depend on the findings of current research and the potential applications of this compound. It could involve exploring new synthesis methods, studying its reactions under different conditions, or investigating its potential uses in various fields .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate involves the reaction of 3-bromoanisole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane followed by the reaction with sulfur tetrafluoride.", "Starting Materials": [ "3-bromoanisole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "sulfur tetrafluoride" ], "Reaction": [ "Step 1: 3-bromoanisole is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anisole.", "Step 2: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anisole is then reacted with sulfur tetrafluoride in the presence of a base to form 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate." ] }

CAS-Nummer

2075724-26-2

Molekularformel

C12H16BFO5S

Molekulargewicht

302.13 g/mol

IUPAC-Name

2-(3-fluorosulfonyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H16BFO5S/c1-11(2)12(3,4)19-13(18-11)9-6-5-7-10(8-9)17-20(14,15)16/h5-8H,1-4H3

InChI-Schlüssel

IEOMPTLNZOZBLG-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OS(=O)(=O)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.